1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is based on its molecular formula C5H9N3O3S . More detailed structural information might be obtained through spectroscopic methods such as IR, NMR, and MS .Physical And Chemical Properties Analysis
The molecular weight of “1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is approximately 191.208 Da . Further physical and chemical properties are not available in the current resources.Scientific Research Applications
PARP-1 Inhibitors
The compound is used in the design and synthesis of a series of poly (ADP-ribose) polymerase (PARP)-1 inhibitors . These inhibitors contain a novel scaffold, the 1H-thieno[3,4-d]imidazole-4-carboxamide moiety . Among the synthesized compounds, 16l showed the most potent PARP-1 inhibitory activity . These inhibitors have anti-proliferative activities against BRCA-deficient cell lines, similar to that of olaparib .
Electrochromic E-Paper
The compound is used in the fabrication of electrochromic (EC) type e-paper . Poly (1H-thieno [3,4-d]imidazole-2 (3H)-one) (pTIO) derivatives, which include the compound, can change their colors from Cyan, Magenta, or Yellow to transparent . This unique electrochromism is utilized in the design of e-paper .
Imidazo[1,5-a]pyrimidine Derivatives
The compound is used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . These derivatives are synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
Future Directions
properties
IUPAC Name |
3-amino-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-8-4-2-12(9,10)1-3(4)7-5(8)11/h3-4H,1-2,6H2,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQNTHURGOLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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